![molecular formula C14H12N4O B2630368 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 81000-11-5](/img/structure/B2630368.png)
6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant attention due to its diverse structural significance and biological activities. This compound is composed of fused pyran and pyrazole rings, making it a member of the pyranopyrazole family. It has shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Mechanism of Action
Mode of Action
It is synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s synthesized via a multi-component reaction, which is a crucial method for the organic synthesis of various complex molecules
Result of Action
Compounds with similar structures are known for their anti-microbial, anti-inflammatory, anti-cancer, bactericidal, molluscicidal, and kinase inhibitory activities .
Action Environment
Its synthesis has been achieved under environmentally friendly and pollution-free green protocols .
Biochemical Analysis
Biochemical Properties
6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways that are vital for cell communication and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Moreover, this compound can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors, proteins that help turn specific genes on or off by binding to nearby DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various xenobiotics and endogenous compounds . This interaction can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell . Additionally, this compound can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . This compound’s distribution within tissues is also influenced by its affinity for specific cell types and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . In the nucleus, it can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it can affect mitochondrial function and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method is the four-component reaction of hydrazine hydrate, ethyl acetoacetate, aryl aldehyde, and malononitrile. This reaction can be carried out under solvent-free conditions or in the presence of a green catalyst such as nano-eggshell/Ti (IV) . The reaction conditions are generally mild, with room temperature being sufficient for the reaction to proceed .
Industrial Production Methods
Industrial production methods for this compound often focus on green chemistry principles. Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions are often derivatives with enhanced biological activities, such as improved antimicrobial or anticancer properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as a promising anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, research indicated that it could inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group enhance its potency against specific cancer types .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Corrosion Inhibition
Corrosion Inhibitor for Carbon Steel
this compound has been investigated as an effective corrosion inhibitor for carbon steel in acidic environments. Experimental studies have shown that it significantly reduces the corrosion rate in 1 M hydrochloric acid solutions. The inhibition efficiency is attributed to the adsorption of the compound on the metal surface, forming a protective barrier that prevents further corrosion .
Theoretical Studies
Computational analyses complement experimental findings by providing insights into the adsorption mechanisms and energy profiles associated with the compound's interaction with metal surfaces. Density functional theory (DFT) calculations have been utilized to predict the electronic properties and reactivity of this compound as a corrosion inhibitor .
Material Science
Catalytic Applications
The compound has been explored for its potential use in catalysis, particularly in metal-organic frameworks (MOFs). Its incorporation into MOF structures enhances catalytic activity due to increased surface area and porosity. These materials have shown promise in facilitating various organic transformations under mild conditions .
Application Area | Details |
---|---|
Medicinal Chemistry | Anticancer and antimicrobial properties; SAR studies indicate structural modifications enhance activity. |
Corrosion Inhibition | Effective inhibitor for carbon steel; experimental and theoretical studies confirm its efficacy. |
Material Science | Potential use in catalysis within MOF structures; enhances catalytic performance in organic reactions. |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxicity .
- Corrosion Study : Another research article reported that the compound achieved over 90% inhibition efficiency at optimal concentrations when tested in acidic media, showcasing its potential as a commercial corrosion inhibitor .
- Catalysis Research : Recent advancements have shown that incorporating this compound into MOFs can lead to enhanced catalytic activities for reactions such as esterification and oxidation processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its unique combination of biological activities and its ability to be synthesized using green chemistry methods. Its structural diversity allows for the modulation of activity by modifying different regions of the molecule, opening up possibilities for structure–activity relationship studies .
Biological Activity
6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical structure, biological properties, and relevant case studies that highlight its potential applications.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 240.27 g/mol
Structural Characteristics
The compound features a dihydropyrano-pyrazole framework, characterized by the following structural components:
- A pyrano ring fused to a pyrazole.
- An amino group at the 6-position.
- A methyl group at the 3-position.
- A phenyl group at the 4-position.
The compound is soluble in organic solvents, with moderate stability under standard laboratory conditions. Its reactivity can be attributed to the presence of the carbonitrile group, which may participate in further chemical transformations.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. Animal models of inflammation revealed that treatment with this compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that the compound induces apoptosis and inhibits cell proliferation:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HeLa | 15 |
These results warrant further investigation into its mechanisms of action and therapeutic potential.
Case Study 1: Synthesis and Characterization
A study published in ResearchGate detailed the synthesis of this compound using a multi-step reaction involving cyclization of appropriate precursors. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity .
Case Study 2: Biological Evaluation
Another research article evaluated the biological activity of several derivatives of this compound. The study found that modifications to the phenyl group significantly influenced antimicrobial activity, suggesting structure-activity relationships that could guide future drug design .
Properties
IUPAC Name |
6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-8-11-12(9-5-3-2-4-6-9)10(7-15)13(16)19-14(11)18-17-8/h2-6,12H,16H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPHPVPLGMSODQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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